molecular formula C18H19N5O4S B2782293 methyl (4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)phenyl)carbamate CAS No. 1797204-20-6

methyl (4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)phenyl)carbamate

Cat. No.: B2782293
CAS No.: 1797204-20-6
M. Wt: 401.44
InChI Key: BLOJNJDXNAWTDW-UHFFFAOYSA-N
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Description

Methyl (4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)phenyl)carbamate is a heterocyclic compound featuring a fused pyrazolo-pyrido-pyrimidine core. The structure includes a sulfonyl group bridging the pyrido-pyrimidine system to a phenyl ring substituted with a methyl carbamate moiety.

Properties

IUPAC Name

methyl N-[4-[(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)sulfonyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4S/c1-12-9-17-19-10-13-11-22(8-7-16(13)23(17)21-12)28(25,26)15-5-3-14(4-6-15)20-18(24)27-2/h3-6,9-10H,7-8,11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOJNJDXNAWTDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)S(=O)(=O)C4=CC=C(C=C4)NC(=O)OC)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of methyl (4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)phenyl)carbamate typically involves multi-step synthetic routes. Initially, the formation of the 2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl core is achieved through cyclization reactions, utilizing suitable precursors under controlled temperature and pH conditions. Following this, the sulfonylation of the aromatic ring and the subsequent carbamation of the resulting sulfonyl derivative are performed. Each step necessitates specific catalysts and solvents to optimize yield and purity.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may incorporate continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening of reaction conditions are employed to streamline the process. Industrial production focuses on achieving high yield, reproducibility, and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Methyl (4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)phenyl)carbamate undergoes various types of chemical reactions:

  • Oxidation: : The compound can be oxidized under specific conditions to introduce or modify functional groups, affecting its reactivity and interactions.

  • Reduction: : Reduction reactions can alter the nitrogenous ring system, impacting the compound's electronic properties.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic and heterocyclic rings.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles depending on the desired substitution. Conditions like temperature, solvent choice, and catalyst presence are meticulously controlled.

Major Products Formed from These Reactions

The products formed vary widely based on the reaction type:

  • Oxidation may yield nitro or hydroxyl derivatives.

  • Reduction can produce amines or other reduced forms.

  • Substitution results in a myriad of functionalized derivatives, each with potential distinct properties and applications.

Scientific Research Applications

Methyl (4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)phenyl)carbamate has extensive applications across various fields:

  • Chemistry: : Used as a scaffold for designing new compounds with potential chemical or pharmaceutical applications.

  • Biology: : Investigated for its interactions with biological macromolecules, such as enzymes or receptors, influencing its potential as a biochemical probe.

  • Medicine: : Explored for its therapeutic potential due to its unique structural features, possibly serving as a lead compound in drug development.

  • Industry: : Utilized in materials science for the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The compound exerts its effects through intricate interactions with molecular targets, involving binding to specific enzymes or receptors. This binding modulates the activity of these targets, potentially leading to alterations in biochemical pathways. The exact pathways and molecular targets vary based on the specific application, but the compound's structure allows for high specificity and potency.

Comparison with Similar Compounds

Structural Comparison

The compound’s core structure aligns with dihydropyrazolo-pyrimidine derivatives, which are frequently explored in drug discovery. Key comparisons include:

Table 1: Structural and Functional Group Comparison
Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine - 2-Methyl group on pyrazole
- Sulfonyl-linked phenyl carbamate
~460.45 (calculated)
5-[4-(Trifluoromethyl)phenyl]-dihydropyrazolo[1,5-a]pyrimidin-7-one Dihydropyrazolo[1,5-a]pyrimidine - Trifluoromethylphenyl
- Hydroxyphenyl diazenyl
416.36
Diethyl tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine - 4-Nitrophenyl
- Cyano and phenethyl groups
~551.50 (calculated)

Key Observations :

  • The target compound’s sulfonyl-phenyl-carbamate substituent distinguishes it from analogs with trifluoromethyl or nitroaryl groups. This group may enhance solubility or target binding compared to non-polar substituents .

Biological Activity

Methyl (4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)phenyl)carbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

The compound features a unique structure comprising a pyrazolo-pyrimidine core and a sulfonyl group , which are known to enhance pharmacological properties. Its molecular formula is C16H18N4O3SC_{16}H_{18}N_{4}O_{3}S with a molecular weight of 350.40 g/mol. The compound is classified under bioactive reagents and is primarily used in non-human research settings.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular signaling pathways. For instance, it targets cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDK2 has been linked to apoptosis in cancer cells, suggesting potential anticancer properties.
  • Cell Signaling Modulation : It influences various cellular processes by modulating signaling pathways that regulate gene expression and cellular metabolism. This modulation can lead to altered cell function and may induce apoptosis in malignant cells .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of similar compounds exhibit antimicrobial properties against various bacterial strains. The sulfonamide group is particularly noted for its efficacy against Gram-positive and Gram-negative bacteria .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Effect/Outcome Reference
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits CDK2 activity
AntimicrobialActive against various bacterial strains
Anti-inflammatoryModulates inflammatory pathways

Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

  • Anticancer Study : A study explored the effects of pyrazolo-pyrimidine derivatives on human cancer cell lines. Results indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis through CDK inhibition and activation of intrinsic apoptotic pathways.
  • Antimicrobial Efficacy : Research on related sulfonamide compounds demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that the sulfonamide moiety enhances the antimicrobial potential of these compounds .
  • Inflammation Model : In vivo studies showed that pyrazolo-pyrimidine derivatives could reduce inflammation markers in animal models, indicating potential use in treating inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for methyl (4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)phenyl)carbamate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the construction of the pyrazolo-pyrido-pyrimidine core followed by sulfonation and carbamate formation. Key steps include:

  • Core formation : Condensation of pyrazole derivatives with substituted pyridines or pyrimidines under controlled temperatures (e.g., 60–80°C) and inert atmospheres .
  • Sulfonation : Reaction with sulfonylating agents (e.g., chlorosulfonic acid) in anhydrous dichloromethane, requiring precise stoichiometry to avoid over-sulfonation .
  • Carbamate introduction : Coupling with methyl chloroformate in the presence of a base (e.g., triethylamine) at 0–5°C to prevent side reactions .
    Optimization strategies:
  • Use Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and catalyst loading .
  • Monitor progress via TLC or HPLC, as impurities can arise from incomplete sulfonation or carbamate hydrolysis .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR are essential for verifying the pyrazolo-pyrido-pyrimidine core and substituent positions. Aromatic protons in the 7.0–8.5 ppm range and sulfonyl/carbamate carbonyl signals (~165–170 ppm) are diagnostic .
  • HRMS : Confirm molecular weight and fragmentation patterns, especially for sulfonyl and carbamate groups .
  • HPLC-PDA : Assess purity (>95% recommended for biological assays) and detect byproducts from incomplete reactions .

Q. How can researchers screen the biological activity of this compound in early-stage studies?

  • In vitro assays : Prioritize kinase inhibition or antimicrobial activity screens due to structural similarities to pyrazolo-pyrimidine derivatives with reported efficacy .
    • Example: Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria, referencing methods for analogous sulfonamide-pyrazolo-pyrimidines .
  • Cytotoxicity : Test against human cell lines (e.g., HEK-293) to establish selectivity indices before advancing to disease-specific models .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazolo-pyrido-pyrimidine core synthesis be addressed?

Regioselectivity in heterocycle formation is influenced by:

  • Electronic effects : Electron-withdrawing groups on pyridine precursors direct cyclization to specific positions. For example, methoxy groups enhance nucleophilic attack at the C-4 position .
  • Catalytic systems : Use Lewis acids (e.g., ZnCl2_2) to stabilize transition states and favor desired regioisomers .
  • Computational modeling : DFT calculations predict favorable reaction pathways and transition state energies, guiding experimental design .

Q. What computational strategies are effective for predicting the compound’s binding affinity and pharmacokinetic properties?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Focus on the sulfonyl and carbamate moieties, which often engage in hydrogen bonding .
  • ADME prediction : Tools like SwissADME estimate bioavailability, highlighting potential issues with logP (target 2–4 for optimal permeability) and P-glycoprotein efflux .
  • MD simulations : Assess binding stability over 50–100 ns trajectories to validate docking results .

Q. How should researchers resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?

Contradictions often arise from:

  • Substituent effects : For example, electron-donating groups on the phenyl ring may enhance antimicrobial activity but reduce kinase inhibition. Systematically vary substituents and use multivariate analysis to decouple effects .
  • Biological assay variability : Standardize protocols (e.g., consistent cell passage numbers, incubation times) and include positive controls (e.g., doxorubicin for cytotoxicity) .
  • Data integration : Combine SAR with molecular dynamics to identify non-obvious interactions (e.g., π-stacking with hydrophobic pockets) .

Q. What methodologies are suitable for scaling up synthesis while maintaining yield and purity?

  • Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., sulfonation) to improve heat dissipation and reproducibility .
  • Workup optimization : Use liquid-liquid extraction with ethyl acetate/water (3:1) to remove polar byproducts. Crystallization in ethanol/water mixtures enhances purity .
  • Process analytical technology (PAT) : Inline FTIR or Raman spectroscopy monitors critical quality attributes (CQAs) in real time .

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